molecular formula C19H22N2O4 B5137268 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide

Cat. No.: B5137268
M. Wt: 342.4 g/mol
InChI Key: RKIWWFPSDSHDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. ACPD belongs to the class of isoxazole derivatives and is a potent agonist of the metabotropic glutamate receptor.

Mechanism of Action

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide acts as an agonist of the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. Upon binding to these receptors, this compound induces a conformational change that activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the specific receptor subtype it binds to. This compound has been found to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, and has been shown to have effects on synaptic plasticity and long-term potentiation.

Advantages and Limitations for Lab Experiments

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptor subtypes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.

Future Directions

There are several potential future directions for research on 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide, including further investigation into its mechanisms of action and physiological effects, as well as its potential therapeutic applications in the treatment of neurodegenerative disorders and other neurological conditions. Additionally, research could focus on developing new analogs of this compound with improved potency, selectivity, and safety profiles.

Synthesis Methods

The synthesis of 5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide involves the reaction of 4-acetylphenol with chloromethyl isoxazole in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to form the final product.

Scientific Research Applications

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to modulate the release of neurotransmitters and has been shown to have both excitatory and inhibitory effects on neuronal activity. This compound has also been found to have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)14-7-9-16(10-8-14)24-12-17-11-18(21-25-17)19(23)20-15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWWFPSDSHDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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